1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research has demonstrated that 1,2,3-triazole derivatives exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents have been carried out using a Vilsmeier–Haack reaction approach. These compounds have shown promising antibacterial, antifungal, and antioxidant activities, supported by in silico molecular docking studies indicating good inhibition potential against specific bacterial enzymes (Bhat et al., 2016).
Anticancer Applications
Another significant application is in the field of anticancer research, where derivatives of 1,2,3-triazole have been synthesized and tested for their anticancer activities. A study on the synthesis and antimicrobial activity of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones has highlighted not only their moderate to good antimicrobial activity but also hinted at potential anticancer applications (Swamy et al., 2019).
Anti-tuberculosis Activity
Furthermore, N-substituted-phenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their anti-Mycobacterium tuberculosis activity. These studies have identified compounds with significant inhibitory effects on the growth of the Mycobacterium tuberculosis H37Rv strain, offering a promising direction for the development of new tuberculosis treatments (Costa et al., 2006).
Molecular and Electronic Analysis
The molecular and electronic properties of heterocyclic compounds, including 1,2,3-triazole derivatives, have also been a subject of research. Studies involving DFT calculations have explored the electronic properties, nonlinear optical properties, and spectroscopic analysis of these compounds, contributing valuable insights into their potential applications in materials science (Beytur & Avinca, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBAFLZVMQCGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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